3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid
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Overview
Description
3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of an aminomethyl group attached to a phenoxy ring, which is further connected to a dimethylpropanoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid typically involves the reaction of 3-(aminomethyl)phenol with 2,2-dimethylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the raw materials are reacted in large-scale reactors under controlled conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The phenoxy ring may also participate in π-π interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)phenol: Shares the aminomethyl group but lacks the dimethylpropanoic acid moiety.
2,2-Dimethylpropanoic acid: Contains the dimethylpropanoic acid structure but lacks the aminomethylphenoxy group.
Uniqueness
3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-[3-(aminomethyl)phenoxy]-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-12(2,11(14)15)8-16-10-5-3-4-9(6-10)7-13/h3-6H,7-8,13H2,1-2H3,(H,14,15) |
InChI Key |
HSIJZKVBJGEMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CC=CC(=C1)CN)C(=O)O |
Origin of Product |
United States |
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